7-Amino-6-iodoisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-6-iodoisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of an amino group at the 7th position and an iodine atom at the 6th position on the isobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-iodoisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the iodination of isobenzofuran followed by the introduction of an amino group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atom, followed by the use of an amine source to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination and amination reactions. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-iodoisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroxy derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7-Amino-6-iodoisobenzofuran-1(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-6-iodoisobenzofuran-1(3H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Iodoisobenzofuran-1(3H)-one: Lacks the amino group at the 7th position.
7-Amino-6-bromoisobenzofuran-1(3H)-one: Contains a bromine atom instead of iodine.
7-Amino-6-chloroisobenzofuran-1(3H)-one: Contains a chlorine atom instead of iodine.
Uniqueness
7-Amino-6-iodoisobenzofuran-1(3H)-one is unique due to the presence of both an amino group and an iodine atom on the isobenzofuran ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H6INO2 |
---|---|
Molecular Weight |
275.04 g/mol |
IUPAC Name |
7-amino-6-iodo-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H6INO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3,10H2 |
InChI Key |
RJZZPOHAUQKGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)I)N)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.